![molecular formula C8H13ClN2O2 B2449589 3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride CAS No. 2044714-23-8](/img/structure/B2449589.png)
3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride” is a chemical compound . The molecule contains a total of 25 bonds. There are 13 non-H bonds, 2 multiple bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 imide (-thio), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of “this compound” includes 13 non-H bonds, 2 multiple bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 imide (-thio), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.66 . It is a powder at room temperature .科学的研究の応用
Luminescent Polymers
- Pyrrolo[3,4-c]pyrrole-1,3-dione derivatives are used in the synthesis of highly luminescent polymers. These polymers exhibit strong fluorescence and are soluble in common organic solvents like toluene and chloroform. Their varied optical and electrochemical properties make them significant for various applications (Zhang & Tieke, 2008).
Structural Analysis
- Structural studies of pyrrolo[3,4-c]pyrrole-1,4-dione compounds, a related derivative, have been conducted to understand the effects of substituents on the molecule's structure. These studies are crucial for developing new materials with specific physical and chemical properties (Fujii et al., 2002).
Polymer Semiconductors
- Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione is utilized as a building block in constructing copolymers for organic thin film transistors. These polymers have shown promising charge transport performance, indicating their potential in electronic applications (Guo, Sun, & Li, 2014).
Synthesis of Fused Pyrrole Derivatives
- The compound has been used in synthesizing various fused pyrrole derivatives. These derivatives have potential applications in developing novel organic compounds with unique properties (Maity & Pramanik, 2013).
Electrophilic Substitution Reactions
- Electrophilic substitution reactions of pyrrolo[3,2-d]pyrimidine-2,4-dione, a closely related compound, have been studied. Understanding these reactions is vital for synthesizing novel heterocyclic compounds with potential applications in various fields (Tsupak, Shevchenko, & Pozharskii, 2003).
Conjugated Polymers with Photoluminescent Properties
- Conjugated polymers containing pyrrolo[3,4-c]pyrrole derivatives exhibit significant photoluminescence, making them suitable for applications in optoelectronics and as sensory materials (Beyerlein & Tieke, 2000).
Applications in Organic Chemistry
- Various studies focus on the reactions of pyrrolo[3,4-c]pyrrole derivatives with other compounds, highlighting their versatility in organic synthesis and potential for creating a wide range of useful organic materials (Mitsumoto & Nitta, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
作用機序
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by 3a,6a-Dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
特性
IUPAC Name |
3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-7-3-9-4-8(7,2)6(12)10-5(7)11;/h9H,3-4H2,1-2H3,(H,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASMCXMASYILIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1(C(=O)NC2=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

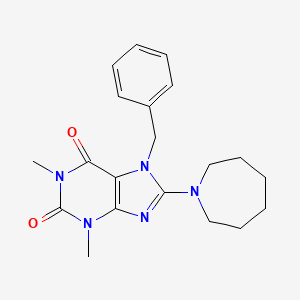

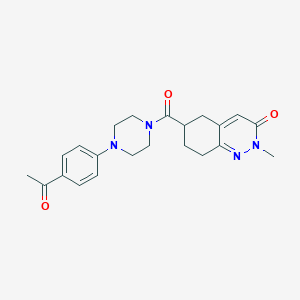
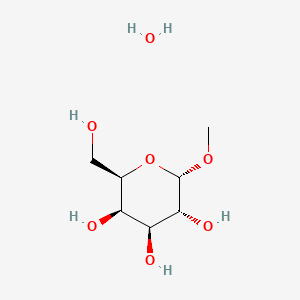
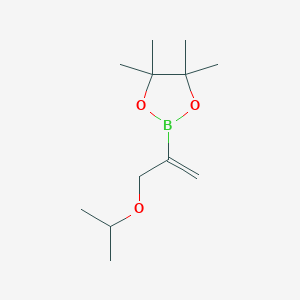
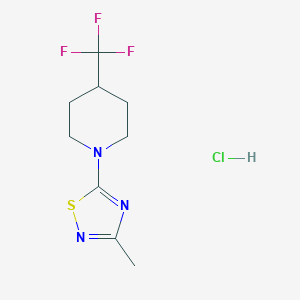

![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)
![2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate](/img/structure/B2449523.png)
![2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid](/img/structure/B2449524.png)
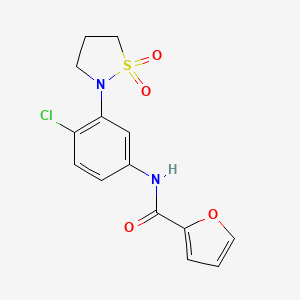

![10-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2449528.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide](/img/structure/B2449529.png)